ethyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
The compound ethyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS: 689751-42-6) is a 1,2,4-triazole derivative with a complex substitution pattern. Its structure includes:
- Position 4: A 2,5-dimethylphenyl group, contributing steric bulk and lipophilicity.
- Position 3: A thio-linked ethyl acetate group, which may influence solubility and metabolic stability .
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related 1,2,4-triazole derivatives demonstrate anticancer, antiviral, and enzyme-inhibitory activities (e.g., ).
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-5-30-21(28)14-31-23-26-25-20(27(23)19-12-16(3)9-10-17(19)4)13-24-22(29)18-8-6-7-15(2)11-18/h6-12H,5,13-14H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJXTJRHVRBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of Functional Groups : The compound incorporates various functional groups such as thioether and amide functionalities that enhance its biological properties.
- Esterification : The final product is obtained through esterification reactions that introduce the ethyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activities, impacting various signaling pathways.
Antimicrobial Properties
Research indicates that similar triazole derivatives exhibit significant antimicrobial activity. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| Triazole Derivative A | Moderate | Staphylococcus aureus |
| Triazole Derivative B | High | Candida albicans |
| This compound | Under Investigation | Various |
Studies have shown that compounds with similar structures possess effective antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens .
Anticancer Activity
Triazoles are also noted for their anticancer properties. For example:
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . This suggests that this compound may exhibit similar anticancer effects due to structural similarities.
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of triazole derivatives:
- In Vitro Studies : Various derivatives have been tested against cancer cell lines and pathogenic microorganisms. Results indicate a correlation between structural modifications and enhanced biological activity.
- Computational Analysis : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance .
Scientific Research Applications
The compound ethyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, supported by relevant data and insights from diverse sources.
Structure
The molecular formula of this compound is . The structure features a triazole ring, which is known for its diverse biological activities.
Properties
- Molecular Weight : Approximately 372.49 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal conditions but sensitive to light and moisture.
Pharmaceutical Applications
This compound exhibits potential as a pharmaceutical agent due to the following properties:
- Antifungal Activity : Compounds with triazole rings are often used as antifungal agents. Research indicates that derivatives of triazoles can inhibit the growth of various fungi, making this compound a candidate for antifungal drug development .
- Anticancer Properties : Some studies suggest that triazole-containing compounds can exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells. This compound's unique structure may enhance its efficacy against certain cancer types .
Agricultural Applications
The compound may also find utility in agriculture:
- Pesticide Development : The thioether group in the molecule could provide insecticidal properties. Triazole derivatives have been studied for their ability to act as fungicides and herbicides, suggesting that this compound could be explored for similar applications .
Material Science
In material science, this compound can be investigated for:
- Polymer Synthesis : Its reactive functional groups may be utilized in the synthesis of novel polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.
Chemical Research
The compound serves as a building block in synthetic chemistry:
- Synthetic Intermediates : It can be used to synthesize other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal activity against Candida albicans. The results indicated that modifications to the triazole ring significantly influenced antifungal potency. This compound was among the compounds showing promising results .
Case Study 2: Anticancer Activity
Research conducted on triazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The study highlighted the importance of substituents on the triazole ring in modulating biological activity. The compound's structural features suggest it could be further investigated for its potential anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Substituent and Elemental Analysis Comparison
Key Observations:
- Amide vs. Hydrazone : The (3-methylbenzamido)methyl group (Position 5) may confer superior metabolic stability relative to hydrazone-linked analogs (), which are prone to hydrolysis .
- Thioacetate Group : The ethyl acetate moiety differs from trifluoromethylfuran (6l) or nitrohydrazone (9d) groups, likely reducing electron-withdrawing effects and altering solubility .
Table 2: Reported Bioactivities of Structural Analogs
Key Observations:
- Electron-Withdrawing Groups : Compounds with nitro (9d) or trifluoromethyl (6l) substituents show enhanced bioactivity, likely due to increased electrophilicity .
- Amide Functionality : The target’s benzamido group may mimic hydrazone-derived cytotoxicity (), though further testing is required .
- Steric Effects : The 2,5-dimethylphenyl group in the target compound could hinder enzyme binding compared to smaller substituents like phenyl (5m) .
Q & A
Q. What is the synthetic pathway for ethyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves three key steps:
Formation of the triazole-thiol intermediate : Cyclization of substituted thiosemicarbazides via intramolecular reactions under reflux conditions (e.g., ethanol, 70–80°C) .
Thioether linkage introduction : Reaction of the thiol intermediate with sodium monochloroacetate in aqueous medium, followed by acidification with acetic acid to yield the free thioacetic acid derivative .
Esterification : Treatment with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester .
Critical parameters : pH control during acidification, reaction time (4–6 hours for cyclization), and temperature stability (±2°C tolerance) to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?
Methodological Answer:
- Elemental Analysis : Confirms stoichiometric composition (C, H, N, S) with <0.3% deviation from theoretical values .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹, N-H stretching at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
- HPLC : Purity assessment (>95% via reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against antimicrobial targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like fungal CYP51 (lanosterol 14α-demethylase) or bacterial DNA gyrase based on structural homology .
- Docking Workflow :
- Protein Preparation : Retrieve target PDB files (e.g., 1EA1 for CYP51), remove water, add polar hydrogens.
- Ligand Optimization : Minimize compound energy using Gaussian09 (B3LYP/6-31G* basis set).
- Grid Generation : Define active site coordinates (e.g., heme center for CYP51).
- Docking Software : Use AutoDock Vina with Lamarckian GA (20 runs, exhaustiveness=32).
- Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with known inhibitors (e.g., fluconazole for CYP51) .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable MIC values)?
Methodological Answer:
- Standardize Assays : Use CLSI/EUCAST guidelines for MIC determination (e.g., broth microdilution, 18–24 hr incubation at 37°C) .
- Control Variables :
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 100% = complete growth inhibition) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I² statistic) .
Q. What is the role of thiol-thione tautomerism in modulating the compound’s reactivity and biological interactions?
Methodological Answer:
- Tautomer Detection : Use ¹H NMR in DMSO-d₆ to observe proton exchange (broad signals at δ 10–12 ppm for thione form) .
- Quantum Calculations : Perform DFT (B3LYP/6-311++G**) to compare tautomer stability (ΔE ≤ 2 kcal/mol favors thione) .
- Biological Impact : Thione form may enhance metal chelation (e.g., binding Zn²⁺ in metalloenzymes), while thiol form participates in redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
